molecular formula C56H84O10 B3057735 Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) CAS No. 84633-54-5

Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)

Cat. No.: B3057735
CAS No.: 84633-54-5
M. Wt: 917.3 g/mol
InChI Key: PLTOWUBLEPQHQC-UHFFFAOYSA-N
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Description

Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is a chemical compound composed of three sterically hindered phenols linked through a pentaerythritol core. It is primarily used as an antioxidant for stabilizing polymers, particularly polyethylene and polypropylene . This compound helps in enhancing the oxidative resistance and protection against the toxicity of solvents .

Biochemical Analysis

Biochemical Properties

Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to prevent oxidative damage. The compound acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. It is particularly effective in stabilizing polymers by inhibiting the oxidation process, which can lead to the degradation of materials .

Cellular Effects

Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by reducing oxidative stress. The compound’s antioxidant properties help maintain cellular homeostasis and protect cells from oxidative damage. Studies have demonstrated that Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) can enhance cell viability and reduce apoptosis in various cell types .

Molecular Mechanism

The molecular mechanism of Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) involves its interaction with free radicals and reactive oxygen species (ROS). The compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. Additionally, Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) can inhibit the activity of certain enzymes involved in the production of ROS, further reducing oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its antioxidant activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) can maintain its protective effects on cellular function for several weeks, although its efficacy may diminish over time .

Dosage Effects in Animal Models

The effects of Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) vary with different dosages in animal models. At low to moderate doses, the compound has been shown to provide significant antioxidant protection without adverse effects. At high doses, Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) may exhibit toxic effects, including liver and kidney damage. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is involved in various metabolic pathways, primarily related to its antioxidant activity. The compound interacts with enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in detoxifying reactive oxygen species. By enhancing the activity of these enzymes, Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) helps maintain cellular redox balance and prevents oxidative damage .

Transport and Distribution

Within cells and tissues, Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is transported and distributed through various mechanisms. The compound can bind to transport proteins and be carried to different cellular compartments. Its lipophilic nature allows it to accumulate in lipid-rich areas, such as cell membranes, where it can exert its antioxidant effects. The distribution of Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is localized in various subcellular compartments, including the cytoplasm, mitochondria, and cell membranes. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s presence in mitochondria is particularly important, as it helps protect mitochondrial DNA and proteins from oxidative damage, thereby maintaining mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming the intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with pentaerythritol to yield the final product . The reaction conditions typically involve the use of methanol sodium as a catalyst at temperatures ranging from 100-140°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction is driven to completion to minimize the presence of tri-ester impurities .

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) primarily undergoes oxidation and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

Major Products

The major products formed from these reactions include various oxidized derivatives and substituted phenolic compounds, which retain the antioxidant properties of the parent compound .

Scientific Research Applications

Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is unique due to its specific structure, which provides a balance between stability and reactivity. Its three phenolic groups offer effective antioxidant properties while maintaining lower volatility compared to its tetra-substituted counterpart .

Properties

IUPAC Name

[2,2-bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxymethyl]-3-hydroxypropyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H84O10/c1-50(2,3)38-25-35(26-39(47(38)61)51(4,5)6)19-22-44(58)64-32-56(31-57,33-65-45(59)23-20-36-27-40(52(7,8)9)48(62)41(28-36)53(10,11)12)34-66-46(60)24-21-37-29-42(54(13,14)15)49(63)43(30-37)55(16,17)18/h25-30,57,61-63H,19-24,31-34H2,1-18H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTOWUBLEPQHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(CO)(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H84O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904998
Record name Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

917.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84633-54-5
Record name 1,1′-[2-[[3-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]methyl]-2-(hydroxymethyl)-1,3-propanediyl] bis[3,5-bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84633-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[2-[[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]methyl]-2-(hydroxymethyl)-1,3-propanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[2-[[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]methyl]-2-(hydroxymethyl)-1,3-propanediyl] ester
Source European Chemicals Agency (ECHA)
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Record name PENTAERYTHRITOL TRIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE)
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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